REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[C:25]([Cl:26])=[CH:24][C:23]2[C:18](=[C:19]([CH2:27][N:28]([CH3:30])[CH3:29])[CH:20]=[CH:21][CH:22]=2)[CH:17]=1)=O)C.O>C1COCC1>[Cl:26][C:25]1[C:16]([CH2:14][OH:13])=[CH:17][C:18]2[C:23]([CH:24]=1)=[CH:22][CH:21]=[CH:20][C:19]=2[CH2:27][N:28]([CH3:29])[CH3:30] |f:0.1|
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Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
3-chloro-8-dimethylaminomethyl-naphthalene-2-carboxylic acid ethyl ester
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)CN(C)C
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Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with EtOAc (2×100 ml)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography (gradient of CH2Cl2/MeOH 97:3 to 90:10)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(C=CC=C2C1)CN(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |